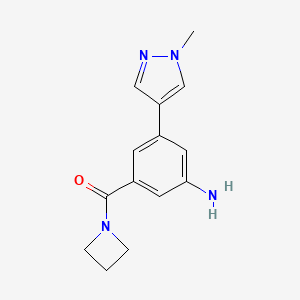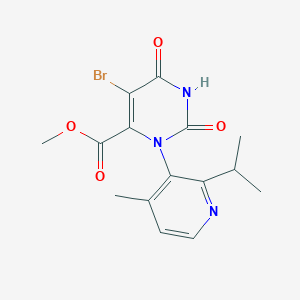
2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a synthetic compound with the molecular formula C19H19NO4 and a molecular weight of 313.35 g/mol It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine typically involves the protection of the amino group of tyrosine, followed by benzoylation and methylation. One common method includes the use of N-Boc protection (tert-butoxycarbonyl) for the amino group, followed by benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the methylation of the alpha position using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine involves its interaction with specific enzymes and proteins. The benzoyl group can act as a hydrophobic moiety, facilitating binding to hydrophobic pockets in enzymes. The methyl groups can influence the compound’s steric properties, affecting its binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-DL-tyrosine: Lacks the alpha-dimethyl groups, resulting in different steric and electronic properties.
N-Acetyl-DL-tyrosine: Contains an acetyl group instead of a benzoyl group, affecting its hydrophobicity and reactivity.
N-Benzoyl-L-tyrosine: The L-isomer of tyrosine, which may have different biological activity compared to the DL-isomer
Uniqueness
N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is unique due to its specific structural modifications, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research and drug development .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-18(17(21)22,12-13-8-10-15(23-2)11-9-13)19-16(20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VNUUAMGAOMITRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)

![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)

![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)




![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)



